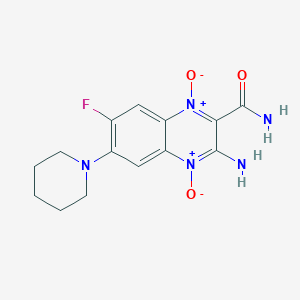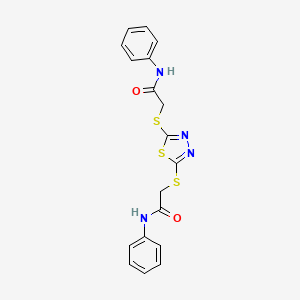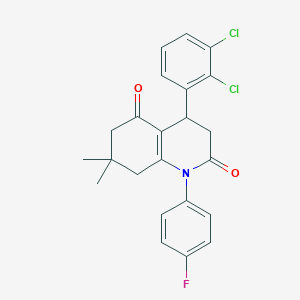![molecular formula C30H21N3O2 B11498702 (4-Dibenzo[b,d]furan-2-yl-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl)(phenyl)methanone](/img/structure/B11498702.png)
(4-Dibenzo[b,d]furan-2-yl-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl)(phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-dibenzo[b,d]furan-2-yl-2-methyl-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-yl)(phenyl)methanone is a complex organic compound that features a unique structure combining dibenzofuran, pyrimido[1,2-a][1,3]benzimidazole, and phenylmethanone moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-dibenzo[b,d]furan-2-yl-2-methyl-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-yl)(phenyl)methanone typically involves multi-step organic reactions The process begins with the preparation of dibenzofuran derivatives, followed by the construction of the pyrimido[1,2-a][1,3]benzimidazole core
Preparation of Dibenzofuran Derivatives: Dibenzofuran can be synthesized from coal tar or through the cyclization of biphenyl ethers.
Construction of Pyrimido[1,2-a][1,3]benzimidazole Core: This step involves the condensation of appropriate precursors under acidic or basic conditions to form the fused ring system.
Introduction of Phenylmethanone Group: The final step involves the Friedel-Crafts acylation reaction to introduce the phenylmethanone group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(4-dibenzo[b,d]furan-2-yl-2-methyl-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-yl)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to form reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenation using chlorine (Cl2) or bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(4-dibenzo[b,d]furan-2-yl-2-methyl-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-yl)(phenyl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Wirkmechanismus
The mechanism of action of (4-dibenzo[b,d]furan-2-yl-2-methyl-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibenzofuran: A simpler compound with a similar dibenzofuran core.
Benzimidazole Derivatives: Compounds with a benzimidazole core, often used in pharmaceuticals.
Phenylmethanone Derivatives: Compounds containing the phenylmethanone group, used in various chemical applications.
Uniqueness
(4-dibenzo[b,d]furan-2-yl-2-methyl-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-yl)(phenyl)methanone is unique due to its complex structure, which combines multiple functional groups and fused ring systems
Eigenschaften
Molekularformel |
C30H21N3O2 |
|---|---|
Molekulargewicht |
455.5 g/mol |
IUPAC-Name |
(4-dibenzofuran-2-yl-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl)-phenylmethanone |
InChI |
InChI=1S/C30H21N3O2/c1-18-27(29(34)19-9-3-2-4-10-19)28(33-24-13-7-6-12-23(24)32-30(33)31-18)20-15-16-26-22(17-20)21-11-5-8-14-25(21)35-26/h2-17,28H,1H3,(H,31,32) |
InChI-Schlüssel |
RRXBMUANTRGAHA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC5=C(C=C4)OC6=CC=CC=C65)C(=O)C7=CC=CC=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[5-Hydroxy-4-(morpholin-4-ylmethyl)-1-benzofuran-3-yl]-(4-methoxyphenyl)methanone](/img/structure/B11498620.png)
![3-(4-Tert-butylphenyl)-3-{[(4-ethylphenoxy)acetyl]amino}propanoic acid](/img/structure/B11498621.png)


![N-[(Adamantan-1-YL)methyl]-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxamide](/img/structure/B11498635.png)
![N-(2-cyano-4,5-diethoxyphenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B11498644.png)
![2-(4-fluorophenyl)-1-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)ethanone](/img/structure/B11498652.png)
![Ethyl 3-[(2-fluorobenzoyl)amino]-3-(4-methylphenyl)propanoate](/img/structure/B11498653.png)
![Ethyl 4-(4-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-3-[2-(morpholin-4-yl)ethyl]-5-oxo-2-thioxoimidazolidin-1-yl)benzoate](/img/structure/B11498662.png)
![2'-amino-1,7',7'-trimethyl-2,5'-dioxo-1'-phenyl-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11498668.png)


![N,N-dimethyl-6-{[4-(4-nitrophenyl)-1H-imidazol-1-yl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B11498680.png)
![4-[5-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-methylquinoline](/img/structure/B11498685.png)
